molecular formula C16H21NO5 B13476974 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

Cat. No.: B13476974
M. Wt: 307.34 g/mol
InChI Key: BWLHTRAQVOVRCJ-ZDUSSCGKSA-N
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Description

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is a complex organic compound with a molecular structure that includes a morpholine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common method involves the reaction of morpholine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is unique due to the presence of both the morpholine ring and the tert-butoxycarbonyl protecting group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1

InChI Key

BWLHTRAQVOVRCJ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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